5-(Morpholin-4-yl)-2-nitrobenzoic acid

Beschreibung

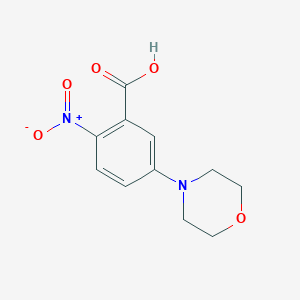

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(1-2-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZSNFZNVCUXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427709 | |

| Record name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153437-51-5 | |

| Record name | 5-(4-Morpholinyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactions at the Carboxylic Acid Group:the Carboxylic Acid is Readily Converted into a Variety of Other Functional Groups. Standard Derivatization Techniques for Carboxylic Acids Are Well Established.nih.gov

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents produces esters.

Amidation: Reaction with an amine using coupling agents (e.g., EDC, DCC) yields amides.

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol (benzyl alcohol derivative). This would likely also reduce the nitro group.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to a more reactive acyl chloride.

Reactions Involving the Nitro Group:the Nitro Group is a Versatile Functional Group That Can Be Transformed into Several Other Functionalities.

Reduction: The most common reaction is reduction to an amine (-NH₂), which can be achieved using various methods (e.g., H₂/Pd, SnCl₂, Fe/HCl). This amine is a key intermediate for further diversification.

Partial Reduction: Under controlled conditions, it may be possible to achieve partial reduction to a nitroso or hydroxylamine (B1172632) derivative.

Reactions on the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho to the C1 position (bearing the carboxylic acid) and para to the C4 position makes the ring susceptible to SNAr. A suitable leaving group at positions 1 or 4 (if the substituents were different) would be readily displaced by nucleophiles. In this specific molecule, displacement of the nitro group itself by a strong nucleophile is a possibility under harsh conditions. For instance, morpholine (B109124) has been shown to displace ortho-nitro groups in highly activated systems like 2,2′,4,4′-tetranitrobenzophenone. rsc.org

Modification of the Amine (from Nitro Reduction): Once the nitro group is reduced to an amine, it can be used for:

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

The following table summarizes the potential derivatization pathways for creating enhanced chemical diversity from the parent compound.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group/Product Type |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | R-OH, H⁺ | Ester (-COOR) |

| Amidation | R-NH₂, Coupling Agent (e.g., EDC) | Amide (-CONHR) | |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) | |

| Reduction | LiAlH₄ (also reduces -NO₂) | Primary Alcohol (-CH₂OH) | |

| Nitro Group (-NO₂) | Reduction | H₂/Pd, or SnCl₂/HCl | Amine (-NH₂) |

| Nucleophilic Displacement | Strong Nucleophile (e.g., Nu⁻), Heat | Displacement of -NO₂ with -Nu | |

| Aromatic Amine (Post-NO₂ Reduction) | Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | Aryl Halide (-X), Aryl Nitrile (-CN) |

| Acylation | Acyl Chloride, Base | Amide (-NHCOR) |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure of 5-(Morpholin-4-yl)-2-nitrobenzoic acid, identifying its functional groups, and providing insight into its electronic environment.

FT-IR spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. The spectrum of this compound is expected to show several key absorption bands. A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong peak between 1700 and 1680 cm⁻¹. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, generally found near 1530-1500 cm⁻¹ and 1355-1335 cm⁻¹, respectively. Vibrations associated with the morpholine (B109124) ring, including C-N and C-O-C stretching, are also present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (Broad) |

| C-H Stretch | Aromatic/Aliphatic | 3100 - 2850 |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 |

| N-O Asymmetric Stretch | Nitro Group | 1530 - 1500 |

| N-O Symmetric Stretch | Nitro Group | 1355 - 1335 |

| C-O Stretch | Carboxylic Acid/Ether | 1320 - 1210 |

| C-N Stretch | Amine | 1250 - 1020 |

Note: This table is interactive. Data is based on typical ranges for the specified functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons would confirm the 1,2,4-substitution pattern. The methylene (B1212753) protons of the morpholine ring would appear as two distinct multiplets in the upfield region. The protons adjacent to the oxygen atom are expected to be more deshielded (further downfield) than those adjacent to the nitrogen atom. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

The ¹³C NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-150 ppm range, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholino group. The four carbons of the morpholine ring would appear in the upfield region, typically between δ 40-70 ppm.

| Atom | Type | Expected Chemical Shift (δ, ppm) |

| ¹H | Carboxylic Acid (COOH) | 10.0 - 13.0 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Morpholine (-N-CH₂-) | 3.5 - 4.0 |

| ¹H | Morpholine (-O-CH₂-) | 3.8 - 4.2 |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Morpholine (-C-N) | ~50 |

| ¹³C | Morpholine (-C-O) | ~67 |

Note: This table is interactive. Data represents typical chemical shift ranges.

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂N₂O₅, giving it a monoisotopic mass of approximately 252.07 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass would confirm this elemental composition.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would likely involve the initial loss of small, stable molecules. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), the nitro group (-NO₂, 46 Da), or cleavage within the morpholine ring. The detection of the molecular ion peak [M]⁺ or related ions like [M+H]⁺ or [M-H]⁻ is crucial for confirming the molecular weight.

X-ray Crystallography

While spectroscopic methods provide evidence for the molecular structure, only X-ray crystallography can offer an unambiguous determination of the solid-state molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and dihedral angles. This data would confirm the planar nature of the benzene (B151609) ring and the specific orientations of the carboxylic acid, nitro, and morpholino substituents relative to the ring. Of particular interest is the dihedral angle between the plane of the carboxylic acid group and the benzene ring, as well as the orientation of the nitro group, which can be influenced by steric hindrance from the adjacent carboxylic acid.

The six-membered morpholine ring is not planar and is expected to adopt a stable chair conformation to minimize steric and torsional strain. X-ray crystallographic data would definitively confirm this chair conformation. The analysis would include the calculation of puckering parameters that precisely describe the shape of the ring. The nitrogen and oxygen atoms occupy opposing vertices in this conformation. The data would also reveal whether the connection to the benzene ring is at an axial or equatorial position on the morpholine chair, with the equatorial position generally being more sterically favorable.

Characterization of Bond Lengths, Bond Angles, and Torsion Angles

A definitive characterization of the bond lengths, bond angles, and torsion angles for this compound would require experimental data from techniques such as X-ray crystallography. As of this review, specific crystallographic data for this compound has not been reported in the accessible scientific literature. Therefore, a quantitative data table of its precise bond parameters cannot be provided at this time.

Generally, the molecular geometry would be influenced by the electronic and steric interactions between the morpholine, nitro, and carboxylic acid functional groups, as well as the benzene ring. The morpholine ring typically adopts a chair conformation. The nitro and carboxylic acid groups, being ortho to each other, would likely experience steric hindrance, leading to a non-planar arrangement with respect to the benzene ring to minimize repulsion.

Investigation of Polymorphism in Related Nitrobenzoic Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in nitrobenzoic acid derivatives. These different crystalline forms, or polymorphs, can exhibit distinct physical properties.

Studies on various nitrobenzoic acid derivatives have highlighted the role of substituent groups and their positions on the benzene ring in influencing polymorphic behavior. For instance, research on 2-chloro-4-nitrobenzoic acid has identified the existence of two polymorphic forms, both of which have been structurally characterized by single-crystal X-ray diffraction. rsc.orgbgu.ac.il In both polymorphs, the acid molecules form dimer units. rsc.orgbgu.ac.il

Similarly, o-nitrobenzoic acid also exhibits conformational dimorphism. nih.gov Due to steric hindrance between the adjacent carboxylic acid and nitro groups, they cannot be coplanar with the benzene ring simultaneously and must tilt. nih.gov In one polymorph, the nitro group shows a more significant out-of-plane torsion, while in another, the carboxylic acid group is more tilted. nih.gov This demonstrates how different packing arrangements can accommodate the intramolecular strain.

The crystallization process of multicomponent systems involving 4-nitrobenzoic acid has also been shown to be influenced by its polymorphic forms. rsc.org Different polymorphs of 4-nitrobenzoic acid can lead to different crystallization pathways and final products in combination with other molecules. rsc.org

Furthermore, the mechanical properties of p-nitrobenzoic acid have been found to vary between its polymorphic forms. scispace.com This highlights the significant impact of crystal packing on the macroscopic properties of these materials. The substitution pattern on the benzoic acid ring is a key determinant of polymorphism in related compounds like phenylaminobenzoic acids, where conformational flexibility alone is not the sole factor. rsc.orguky.edu

The position of the nitro group can also play a crucial role in the phase transitions and conformational equilibrium of related molecules. In some instances, the orientation of the nitro group can either allow or restrict molecular rotation, thereby influencing the stability and interconversion of polymorphs.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

This section would typically detail the results of calculations performed to understand the molecule's fundamental properties at the quantum level.

Molecular Modeling and Dynamics Simulations

This area of study would explore the behavior of the molecule over time and its interactions with other molecules, such as solvents or biological macromolecules. Molecular dynamics (MD) simulations could predict how 5-(Morpholin-4-yl)-2-nitrobenzoic acid behaves in a physiological environment, how it binds to a potential protein target, and the stability of such interactions.

While the methodologies described are standard in computational chemistry, the specific data resulting from their application to this compound has not been published in accessible scientific literature. Without these foundational research findings, it is not possible to construct the detailed, data-driven article as requested. The scientific community has yet to publish a dedicated study on the computational properties of this particular compound.

Conformational Searching and Energy Landscape Mapping

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the morpholine (B109124) ring and the carboxylic acid group to the central nitroaromatic ring. Computational conformational searches are employed to identify the various low-energy structures, or conformers, that the molecule can adopt.

Mapping the potential energy surface (PES) reveals the relative stabilities of these conformers and the energy barriers that separate them. The global minimum on this landscape represents the most stable conformation of the molecule. For this compound, key dihedral angles, such as the one between the plane of the benzoic acid ring and the morpholine ring, are systematically varied to explore the energy landscape.

Key Findings from Conformational Analysis:

Planarity and Torsion: The degree of planarity between the nitro group, the carboxylic acid group, and the benzene (B151609) ring is a critical factor in determining electronic properties. Theoretical calculations often explore the energetic cost of rotating the nitro and carboxylic acid groups out of the plane of the benzene ring.

Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation, which is its lowest energy state. The orientation of this chair relative to the substituted benzene ring defines different conformational isomers.

Intramolecular Interactions: The presence of the nitro group ortho to the carboxylic acid function can lead to intramolecular hydrogen bonding between the carboxylic proton and an oxygen atom of the nitro group. This interaction significantly influences the preferred conformation and the acidity of the carboxylic proton.

Below is a representative data table summarizing the relative energies of potential conformers, which would be derived from computational searches.

| Conformer ID | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | 178.5° | 0.00 | O-H···O (Carboxylic-Nitro) |

| Conf-2 | 89.2° | 4.52 | Steric hindrance |

| Conf-3 | 0.5° | 2.15 | Dipole-dipole repulsion |

Note: This data is illustrative and would be generated from specific computational chemistry software.

Theoretical Studies of Intermolecular Interactions and Proton Transfer

Beyond the single molecule, computational studies illuminate how molecules of this compound interact with each other and with other molecules, such as solvents. These interactions are fundamental to understanding its crystal packing, solubility, and reactivity.

Intermolecular Interactions:

Quantum chemical calculations can quantify the strength and nature of various non-covalent interactions. For derivatives of 2-nitrobenzoic acid, intermolecular interactions often involve the formation of hydrogen-bonded dimers through their carboxylic acid groups. nih.gov The presence of the morpholine and nitro substituents introduces additional sites for hydrogen bonding and other electrostatic interactions. nih.gov

Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution to characterize covalent and non-covalent bonds. nih.gov Such analyses on related nitrobenzoic acids have detailed the interplay of strong and weak O···H bonds, as well as other interactions like C···C and O···O contacts that dictate the crystal structure. nih.gov

Proton Transfer:

Proton transfer is a key reaction pathway for carboxylic acids. Theoretical studies can model the mechanism and energetics of both intramolecular and intermolecular proton transfer.

Intramolecular Proton Transfer: As mentioned, an intramolecular hydrogen bond can form between the carboxylic acid and the adjacent nitro group. Theoretical models can calculate the potential energy barrier for the proton to transfer from the carboxylic oxygen to the nitro oxygen. This process is often studied in the excited state (Excited-State Intramolecular Proton Transfer, or ESIPT), where the acidity and basicity of the involved groups can change significantly. nih.gov

Intermolecular Proton Transfer: In the presence of a base or a suitable solvent molecule, the carboxylic proton can be transferred. Computational models can simulate this process, often including explicit solvent molecules to accurately capture the energetics. nih.gov The proton affinity and gas phase acidity are key theoretical descriptors that quantify the likelihood of proton donation and acceptance. chemrxiv.org

The following table presents hypothetical calculated energy barriers for proton transfer processes.

| Process | System | Calculated Energy Barrier (kcal/mol) |

| Intramolecular PT (Ground State) | Isolated Molecule | 15.8 |

| Intramolecular PT (Excited State) | Isolated Molecule | 5.2 |

| Intermolecular PT to Water | Molecule + H₂O | 8.9 |

Note: This data is illustrative and requires specific DFT or other high-level calculations.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks

The predictable and directional nature of hydrogen bonds makes them the most critical tool in the crystal engineering of this compound. The molecule possesses strong hydrogen bond donors (the carboxylic hydroxyl group) and multiple acceptors (the carbonyl oxygen, the morpholine (B109124) nitrogen and oxygen, and the nitro group oxygens), leading to a well-defined and stable three-dimensional network.

| Interaction | Graph Set | Typical O···O Distance (Å) | Typical O-H···O Angle (°) |

|---|---|---|---|

| O-H···O | R²₂(8) | 2.6 - 2.7 | ~170-180 |

While weaker than conventional hydrogen bonds, C-H···O interactions are ubiquitous and play a critical role in the stabilization and cohesion of crystal structures. nih.govnih.gov In 5-(Morpholin-4-yl)-2-nitrobenzoic acid, there are multiple C-H donors (from the aromatic ring and the methylene (B1212753) groups of the morpholine ring) and a variety of oxygen acceptors (the carbonyl oxygen, the nitro group oxygens, and the morpholine ether oxygen). The nitro group, though generally a poor acceptor for strong hydrogen bonds, is frequently involved in C-H···O interactions, which help to organize the crystal packing. researchgate.net These numerous, albeit weak, interactions form a complex web that connects the primary carboxylic acid dimer units, ensuring a densely packed and stable crystalline solid. nih.gov

| Donor (C-H) | Acceptor (O) | Typical H···O Distance (Å) | Typical C-H···O Angle (°) |

|---|---|---|---|

| Aromatic | Nitro (O-N-O) | 2.2 - 2.6 | >120 |

| Morpholine | Carbonyl (C=O) | 2.3 - 2.7 | >110 |

| Aromatic | Morpholine (C-O-C) | 2.2 - 2.6 | >120 |

The final crystal structure arises from a competition and interplay between different possible hydrogen bond synthons. researchgate.net Supramolecular chemistry often follows a hierarchy where the strongest, most stable interactions form first. For this compound, the O-H···O carboxylic acid homosynthon is expected to be the primary and most influential interaction. acs.orgnih.gov Once this robust dimer is formed, the subsequent packing of these dimer units is directed by a combination of weaker interactions. The spatial arrangement of the morpholine and nitro groups on the dimer will dictate how secondary synthons, such as C-H···O and C-H···N hydrogen bonds, can form to create the most thermodynamically stable three-dimensional lattice. The diversity of available donors and acceptors allows for a variety of potential secondary motifs, leading to a complex but stable supramolecular assembly. semanticscholar.orgresearchgate.net

Halogen Bonding Interactions in Related Structures

While this compound does not itself contain a halogen, its multiple lone-pair-donating atoms make it an excellent candidate for forming co-crystals with halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov

In a hypothetical co-crystal, this compound would serve as the halogen bond acceptor. It possesses several potential acceptor sites, including the morpholine nitrogen, the morpholine ether oxygen, the carbonyl oxygen, and the nitro group oxygens. Studies on analogous systems have shown that morpholine nitrogen and oxygen atoms are effective halogen bond acceptors. nih.govacs.org Strong halogen bond donors, such as 1,4-diiodotetrafluorobenzene, are often used in crystal engineering to form predictable linear interactions. researchgate.net The relative strength of the potential acceptor sites on the target molecule would determine the final structure, with competition occurring between the various nucleophilic centers. researchgate.net Generally, the strength of halogen bond acceptors follows the order of basicity, suggesting that the morpholine nitrogen would be a primary site for halogen bonding. nih.gov

| Acceptor Site | Potential Interaction (with Iodo- compound) | Comment |

|---|---|---|

| Morpholine Nitrogen | N···I | Strong and highly directional acceptor site. |

| Carbonyl Oxygen | O···I | Common acceptor site in related structures. nih.gov |

| Morpholine Oxygen | O···I | Confirmed as an effective acceptor in morpholine-containing cocrystals. nih.gov |

| Nitro Oxygen | O···I | Weaker acceptor due to delocalization of electron density. |

Cooperative and Competitive Effects with Hydrogen Bonds

The supramolecular behavior of this compound is fundamentally governed by the interplay of its hydrogen bond donors and acceptors. The primary hydrogen bond donor is the hydroxyl group of the carboxylic acid. The molecule possesses multiple acceptor sites: the carbonyl oxygen of the carboxylic acid, the two oxygen atoms of the nitro group, the tertiary amine nitrogen, and the ether oxygen of the morpholine ring. This variety of functional groups leads to both cooperative and competitive hydrogen bonding scenarios that dictate the final crystal structure.

Cooperative Hydrogen Bonding: Interactions can be mutually reinforcing. For example, the formation of a primary hydrogen bond, such as the classic carboxylic acid dimer, can enhance the acidity of other C-H groups on the aromatic ring, promoting weaker C-H···O interactions with neighboring molecules.

Competitive Hydrogen Bonding: With several potential acceptor sites, competition is a key factor. The robust and highly directional carboxylic acid group frequently forms a strong O-H···O hydrogen bond, often leading to the formation of a centrosymmetric dimer synthon. However, the morpholine nitrogen, being a basic site, can compete with the carbonyl oxygen to act as the acceptor for the acidic proton, potentially leading to salt formation instead of a co-crystal depending on the specific crystalline environment. The nitro group's oxygen atoms are generally weaker hydrogen bond acceptors but can play a crucial role in consolidating crystal packing through weaker, secondary interactions. Studies on related nitrobenzoic acids show that while intramolecular hydrogen bonds between an ortho-nitro group and a carboxylic acid are possible, intermolecular bonding to form dimers is often more stable. quora.com The presence of multiple strong and weak interactions, such as O-H···O, N-H···O, and C-H···O hydrogen bonds, can link molecules into complex chains and sheets. nih.gov

Below is a summary of the potential hydrogen bonding sites in this compound.

| Functional Group | Donor/Acceptor | Potential Interaction | Strength |

| Carboxylic Acid (-COOH) | Donor (O-H) | O-H···O, O-H···N | Strong |

| Carboxylic Acid (-COOH) | Acceptor (C=O) | N-H···O, O-H···O, C-H···O | Strong/Moderate |

| Nitro Group (-NO₂) | Acceptor (O) | N-H···O, C-H···O | Weak |

| Morpholine (-N-) | Acceptor (N) | O-H···N | Strong (potential for proton transfer) |

| Morpholine (-O-) | Acceptor (O) | N-H···O, C-H···O | Weak/Moderate |

Crystal Packing Analysis and Polymorphism

Analysis of Molecular Sheets and Three-Dimensional Networks

The hydrogen bonds established between molecules of this compound serve as the primary driving force for self-assembly into higher-order structures. The most common and robust interaction for carboxylic acids is the formation of the R²₂(8) graph set motif, where two molecules form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds. nih.gov These dimeric units can then be considered as supramolecular building blocks.

Factors Influencing Crystal Structure Stability and Phase Transitions

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules and is influenced by a delicate balance of intermolecular forces. For this compound, several factors can influence crystal structure stability and promote the formation of different polymorphs.

Solvent Effects: The polarity of the crystallization solvent can significantly impact which supramolecular synthons are formed. In nonpolar solvents, the formation of carboxylic acid dimers is highly favored. In polar, protic solvents, solvent molecules can compete for hydrogen bonding sites, potentially disrupting the common dimer motif and favoring alternative packing arrangements. Studies on p-aminobenzoic acid have shown that the choice of solvent is crucial for selectively crystallizing different polymorphic forms. manchester.ac.uk

Temperature and Supersaturation: Crystallization kinetics, governed by temperature and the level of supersaturation, can determine whether a thermodynamically stable form or a metastable polymorph is obtained. Rapid cooling often traps kinetically favored forms, while slow crystallization at lower supersaturation tends to yield the most stable polymorph.

Conformational Flexibility: The morpholine ring typically adopts a chair conformation, but it possesses a degree of flexibility. Different ring puckering or a different orientation of the morpholine group relative to the phenyl ring could result in conformational polymorphs, where molecules with the same chemical composition pack differently due to their varied shapes.

Proton Transfer: The interaction between the acidic carboxylic acid group and the basic morpholine nitrogen can exist on a continuum between a neutral co-crystal (O-H···N) and an ionic salt (O⁻···H-N⁺). Subtle changes in the crystalline environment or solvent can shift this equilibrium, leading to the formation of distinct polymorphic phases or pseudo-polymorphs. Research on 4-nitrobenzoic acid has demonstrated the critical role of polymorphs in controlling the crystallization process of multi-component systems. researchgate.netrsc.org

Co-crystallization Strategies

Design of Multi-Component Crystalline Systems

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid without altering its chemical structure. turkjps.org this compound is an excellent candidate for forming multi-component crystals, such as co-crystals and salts, due to its array of hydrogen bonding functional groups.

The design of these systems involves selecting a coformer molecule that has complementary functional groups capable of forming robust and predictable supramolecular synthons. mdpi.com For instance:

With Pyridines: The carboxylic acid group can form a strong and highly reliable acid-pyridine heterosynthon with coformers like isonicotinamide (B137802) or pyrazine. nih.govdergipark.org.tr

With Amides: Coformers containing amide groups can interact with the carboxylic acid to form an acid-amide heterosynthon. mdpi.com

With Other Carboxylic Acids: While less common, co-crystals with other carboxylic acids can lead to structures with catemeric acid-acid chains rather than dimers.

The formation of a salt versus a co-crystal is often predicted by the "rule of three," based on the difference in pKa values (ΔpKa) between the acid and the basic coformer. A ΔpKa greater than 3 typically favors salt formation (proton transfer), while a ΔpKa less than 0 favors a co-crystal. An intermediate ΔpKa can lead to a salt-co-crystal continuum. veranova.com This principle allows for the targeted synthesis of either salts or co-crystals by selecting coformers with appropriate acidity/basicity.

Control over Supramolecular Architecture through Rational Design

Rational design in crystal engineering aims to control the assembly of molecules in the solid state to achieve a desired structure and, consequently, desired properties. This control is exerted by understanding and utilizing reliable, non-covalent interactions known as supramolecular synthons. nih.gov

For this compound, the carboxylic acid group is the most powerful tool for rational design. By selecting coformers with specific hydrogen bond acceptors, it is possible to direct the formation of predictable supramolecular architectures.

Linear Chains: Using a coformer with two hydrogen bond acceptors at opposite ends of the molecule can promote the formation of one-dimensional chains.

Discrete Assemblies: Coformers with a single, strong acceptor site, like pyridine, will likely form discrete 0D acid-base pairs, which then pack according to weaker forces.

Layered Structures: Flat coformers that can form one type of synthon with the acid and then interact with each other via π-stacking can lead to the formation of 2D layered structures.

| Supramolecular Synthon | Interacting Groups | Resulting Motif |

| Carboxylic Acid Homosynthon | Acid --- Acid | R²₂(8) Dimer |

| Acid-Pyridine Heterosynthon | Acid --- Pyridine | R²₂(8) Dimer |

| Acid-Amide Heterosynthon | Acid --- Primary Amide | R²₂(8) Dimer |

| Cation-Anion Interaction | Carboxylate --- Morpholinium | Charge-assisted Hydrogen Bonds |

Advanced Applications in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the carboxylic acid, nitro, and morpholine (B109124) groups on the aromatic ring allows 5-(Morpholin-4-yl)-2-nitrobenzoic acid to serve as a highly adaptable intermediate in the synthesis of more elaborate chemical structures. Chemists can selectively target these functional groups to build molecular complexity, making it a valuable precursor in various synthetic pathways.

Precursor for the Synthesis of Complex Organic Molecules

The chemical architecture of this compound makes it an ideal starting point for constructing complex organic molecules. The carboxylic acid and nitro groups are particularly amenable to a wide range of chemical modifications. For instance, the nitro group can be reduced to an amine, which then opens up possibilities for amide bond formation, diazotization, or the construction of nitrogen-containing heterocycles. Similarly, the carboxylic acid can be converted into esters, amides, or acid chlorides, serving as a handle to link the core structure to other molecular fragments.

This compound acts as a scaffold upon which additional complexity can be built. Synthetic strategies often involve multi-step sequences where each functional group is manipulated sequentially. For example, the reduction of the nitro group followed by acylation can lead to the formation of intricate amide derivatives, which are privileged structures in many biologically active compounds. researchgate.netresearchgate.net

Integration into Heterocyclic Hybrid Compounds

The field of medicinal chemistry frequently involves the synthesis of hybrid molecules that incorporate multiple heterocyclic ring systems to enhance biological activity. e3s-conferences.orgnih.gov this compound is a prime candidate for integration into such structures. The morpholine ring is a common feature in many pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. e3s-conferences.org

The compound can be used to synthesize larger, more complex heterocyclic systems. For example, the amino group, generated from the reduction of the nitro group, can be used as a nucleophile to construct rings such as benzodiazepines or quinoxalines. The inherent morpholine moiety is thus carried into the final hybrid compound, potentially conferring desirable pharmacological properties. The synthesis of various heterocyclic compounds often relies on versatile precursors that can undergo cyclization reactions. mdpi.comnih.gov

Derivatization for the Generation of Novel Chemical Entities

Derivatization is a key strategy in drug discovery and materials science for fine-tuning molecular properties. This compound offers multiple points for such modification, enabling the creation of libraries of novel compounds for screening. researchgate.net

Key derivatization reactions include:

Modification of the Carboxylic Acid: Esterification or amidation reactions can be performed to alter solubility, polarity, and biological interactions.

Transformation of the Nitro Group: Reduction to an amine is a common step, which can be followed by a variety of reactions like N-alkylation, N-acylation, or sulfonamide formation to introduce diverse substituents.

Reactions on the Aromatic Ring: While less common, electrophilic aromatic substitution could potentially be directed by the existing substituents to add further functionality to the benzene (B151609) ring.

The following table summarizes potential derivatization pathways for this compound.

Table 1: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

| Nitro Group | Reduction | Metal Catalyst (e.g., Pd/C), H₂ or SnCl₂, HCl | Amine |

| Amine (from nitro) | Acylation | Acyl Chloride or Anhydride, Base | Amide |

Potential in Functional Materials Design

Beyond its role in covalent synthesis, this compound possesses features that make it a compelling candidate for the design of functional materials through non-covalent interactions, a field known as supramolecular chemistry.

Exploitation of Supramolecular Assembly for Tunable Properties

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures. The functional groups on this compound can participate in various intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, to form higher-order architectures like dimers, chains, or networks.

The most prominent interaction is the hydrogen bonding between carboxylic acid groups, which typically leads to the formation of robust, centrosymmetric dimers. nih.gov Furthermore, the oxygen atoms of the nitro group and the morpholine ring can act as hydrogen bond acceptors, while the N-H group in a reduced amine derivative could act as a hydrogen bond donor. These interactions can be exploited to guide the self-assembly of the molecules into predictable patterns, a key principle in crystal engineering. chemicalbook.com By controlling this assembly, it may be possible to create materials with tunable properties, such as specific optical or electronic characteristics, for use in sensors or other advanced material applications.

Table 2: Potential Supramolecular Interactions and Motifs

| Functional Group | Role in Interaction | Potential Interacting Partner | Resulting Supramolecular Motif |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor & Acceptor | Another Carboxylic Acid | Centrosymmetric Dimer |

| Nitro Group (-NO₂) | Hydrogen Bond Acceptor | Weak C-H donors, N-H donors | Chains, Sheets |

| Morpholine Oxygen (-O-) | Hydrogen Bond Acceptor | N-H or O-H donors | Extended Networks |

Future Research Directions

Development of Novel and Efficient Catalytic Synthetic Routes

The current synthesis of a related isomer, 2-morpholino-5-nitrobenzoic acid, involves a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzoic acid and morpholine (B109124). prepchem.com This reaction is typically carried out at elevated temperatures and for extended periods. prepchem.com Future research should focus on the development of novel and more efficient catalytic routes to synthesize 5-(morpholin-4-yl)-2-nitrobenzoic acid. The use of transition metal catalysts, such as palladium or copper, could facilitate the C-N bond formation under milder reaction conditions, potentially leading to higher yields and reduced reaction times. Furthermore, the exploration of greener solvents and energy sources, such as microwave irradiation, could enhance the sustainability of the synthetic process.

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

| Nucleophilic Aromatic Substitution | 2-chloro-5-nitrobenzoic acid, morpholine, reflux | 2-morpholino-5-nitrobenzoic acid | Not specified | prepchem.com |

In-depth Mechanistic Studies of Functionalization Reactions

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. prepchem.comnih.govnih.govrsc.org In-depth mechanistic studies, employing both experimental and computational methods, are crucial to fully understand the intricacies of this reaction. Kinetic studies can provide valuable information on the reaction rates and the influence of various parameters, such as temperature, solvent, and catalyst. rsc.org Computational modeling can be used to elucidate the transition state structures and reaction pathways, offering insights into the factors that govern the regioselectivity and reactivity of the substitution. researchgate.net A thorough understanding of the reaction mechanism will enable the optimization of the synthetic protocol and the design of more efficient synthetic strategies for related compounds.

Advanced Computational Modeling for Predictive Molecular Design

Computational modeling is a powerful tool for the predictive design of novel molecules with desired properties. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net In the context of this compound, density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties. nih.gov Molecular docking simulations can be used to investigate its potential interactions with biological targets, such as enzymes or receptors. nih.gov These computational approaches can guide the design of new derivatives with improved biological activity or other desirable characteristics. Furthermore, computational studies can aid in understanding the structure-property relationships within this class of compounds, facilitating the rational design of new materials with tailored functionalities.

| Computational Method | Predicted Property | Relevance | Reference |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity | Understanding intrinsic properties and reactivity | nih.gov |

| Molecular Docking | Binding affinity and mode to biological targets | Drug design and discovery | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Understanding crystal packing and supramolecular assembly | researchgate.net |

Exploration of New Supramolecular Assemblies for Controlled Molecular Organization

The carboxylic acid and morpholine moieties in this compound provide opportunities for the formation of various supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The study of the solid-state packing and crystallization behavior of this compound and its derivatives can lead to the discovery of new crystal polymorphs with distinct physical properties. researchgate.net The ability to control the molecular organization in the solid state is crucial for the development of new materials with specific applications, such as in pharmaceuticals and materials science. The investigation of co-crystallization with other molecules could also lead to the formation of novel multi-component solids with unique properties. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-(Morpholin-4-yl)-2-nitrobenzoic acid in academic research?

Methodological Answer: The synthesis involves a multi-step approach:

Nitration : Introduce the nitro group at the ortho position of benzoic acid derivatives using HNO₃/H₂SO₄ under controlled temperature (0–5°C).

Morpholino Coupling : Perform nucleophilic aromatic substitution (SNAr) with morpholine, catalyzed by Cu(I) or Pd-based systems in polar aprotic solvents (e.g., DMF) .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

Key Optimization : Adjust solvent polarity and reaction time to minimize byproducts like regioisomers .

Q. How can researchers enhance the aqueous solubility of this compound for biological assays?

Methodological Answer: Hydrotropes such as sodium acetate or citric acid disrupt hydrophobic interactions. For example:

Prepare a stock solution in DMSO (≤1% v/v).

Add sodium acetate incrementally (0.1–0.5 M) while monitoring solubility via UV-Vis spectroscopy.

Maintain pH 6–8 to stabilize the ionized carboxylic acid group .

Q. Table 1: Solubility Enhancement with Hydrotropes (Adapted from 2-Nitrobenzoic Acid Studies)

| Hydrotrope | Concentration (mol/L) | Solubility (mol/L) |

|---|---|---|

| None | 0 | 4.20×10⁻² |

| Sodium Acetate | 0.30 | 0.15 |

| Citric Acid | 0.50 | 0.12 |

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify morpholino protons (δ 3.5–3.7 ppm) and nitro group proximity .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro (1520 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 281.06 .

Advanced Research Questions

Q. What crystallographic strategies resolve the molecular structure of this compound?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation (ethanol/water, 25°C) to obtain diffraction-quality crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to reduce thermal motion.

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bond modeling. Typical R-factors are <5% for nitroaromatics .

Validation : Use Mercury software to analyze π-π stacking between nitro and morpholino groups .

Q. How can computational modeling predict the reactivity of the morpholino and nitro groups?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution. The nitro group acts as an electron-withdrawing group, directing electrophilic attacks to the meta position .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the morpholino ring may form hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Reproducibility : Standardize assay conditions (e.g., fixed cell lines, pH 7.4 buffers).

Purity Analysis : Use HPLC-MS to detect impurities (e.g., residual solvents like DMF) that may skew results .

Comparative Studies : Test derivatives (e.g., 5-fluoro analogs) to isolate structural contributors to activity .

Case Study : Inconsistent antimicrobial data were traced to DMF residues (>0.1% v/v) inhibiting bacterial growth .

Q. How does the morpholino substituent influence the compound’s electronic properties?

Methodological Answer:

- Cyclic Voltammetry : Measure reduction potentials to show the nitro group’s electron-withdrawing effect is attenuated by morpholino’s electron-donating nature.

- Hammett Analysis : Calculate σ values to quantify substituent effects on reaction rates (e.g., SNAr vs. electrophilic substitution) .

Q. Table 2: Substituent Effects on Nitro Group Reactivity

| Substituent | Hammett σ Value | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -NO₂ (alone) | +1.27 | 0.45 |

| -NO₂ + Morpholino | +0.89 | 0.78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.